

ATTO 565 Maleimide: Application Notes and Protocols for STED Microscopy

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **ATTO 565 maleimide**

Cat. No.: **B12376779**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the use of **ATTO 565 maleimide**, a high-performance fluorescent dye, in Stimulated Emission Depletion (STED) microscopy. ATTO 565, a rhodamine-based dye, is exceptionally well-suited for super-resolution imaging due to its strong absorption, high fluorescence quantum yield, and remarkable photostability.^{[1][2][3][4]} Its maleimide functional group allows for specific covalent labeling of thiol groups, commonly found in cysteine residues of proteins.^{[1][5]}

Introduction to ATTO 565 for STED Microscopy

Stimulated Emission Depletion (STED) microscopy is a super-resolution technique that overcomes the diffraction limit of conventional light microscopy, enabling the visualization of subcellular structures with nanoscale resolution.^{[6][7][8]} The principle of STED microscopy relies on selectively deactivating fluorophores at the periphery of the excitation focus with a second, doughnut-shaped laser beam (the STED beam).^{[9][10]} This effectively narrows the area from which fluorescence is emitted, leading to a significant improvement in resolution.^[6]

The choice of fluorophore is critical for successful STED imaging. An ideal STED dye must exhibit high photostability to withstand the high laser powers used, a high fluorescence quantum yield for a strong signal, and absorption and emission spectra compatible with available STED laser lines.^[4] ATTO 565 possesses these key characteristics, making it an excellent probe for STED microscopy.^{[4][11][12]}

Photophysical and Chemical Properties of ATTO 565

The key characteristics of **ATTO 565 maleimide** are summarized in the table below, providing essential data for experimental design.

Property	Value	Reference
Maximum Excitation (λ_{abs})	564 nm	[1][4][11]
Maximum Emission (λ_{fl})	590 nm	[1][4][11]
Molar Absorptivity (ϵ_{max})	$1.2 \times 105 \text{ M}^{-1} \text{ cm}^{-1}$	[1][4][13]
Fluorescence Quantum Yield (η_{fl})	90%	[1][4][13]
Fluorescence Lifetime (τ_{fl})	4.0 ns	[1][11]
Molecular Weight (MW)	733 g/mol	[1]
Reactive Group	Maleimide	[1]
Target Moiety	Thiol (Sulphydryl) groups	[1][5]

Experimental Protocols

This section provides detailed protocols for labeling proteins with **ATTO 565 maleimide** and preparing biological samples for STED microscopy.

Protein Labeling with ATTO 565 Maleimide

This protocol describes the covalent attachment of **ATTO 565 maleimide** to proteins containing free thiol groups.

Materials:

- Protein of interest (50–100 μM in a suitable buffer)
- **ATTO 565 maleimide**

- Reaction Buffer: 10–100 mM phosphate, Tris, or HEPES buffer, pH 7.0–7.5.[1] Avoid amine-containing buffers if not targeting amines.
- Reducing agent (optional): Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) to reduce disulfide bonds.[1]
- Quenching reagent: Low molecular weight thiol (e.g., glutathione, β -mercaptoethanol).[1]
- Purification column: Gel filtration column (e.g., Sephadex G-25).[5][14]
- Anhydrous, amine-free DMSO or DMF to dissolve the dye.[14]

Procedure:

- Protein Preparation:
 - Dissolve the protein in the reaction buffer at a concentration of 50–100 μ M.[1]
 - If the protein contains disulfide bonds that need to be reduced to expose thiol groups, add a 10-fold molar excess of a reducing agent like DTT or TCEP.[1]
 - If DTT is used, it must be removed by dialysis before adding the dye, as it will react with the maleimide. TCEP does not require removal.[1]
- Dye Preparation:
 - Immediately before use, dissolve the **ATTO 565 maleimide** in anhydrous, amine-free DMSO or DMF to create a stock solution.[14]
- Labeling Reaction:
 - Add a 10–20 molar excess of the dissolved **ATTO 565 maleimide** to the protein solution while gently stirring.[1]
 - Incubate the reaction for 2 hours at room temperature or overnight at 4°C in the dark.[1]
- Quenching and Purification:

- To stop the reaction, add a low molecular weight thiol to consume any excess maleimide.
[\[1\]](#)
- Separate the labeled protein from the unreacted dye and byproducts using a gel filtration column pre-equilibrated with a suitable buffer (e.g., PBS).[\[5\]](#)[\[14\]](#)

Sample Preparation for STED Microscopy: Immunofluorescence

This protocol outlines the steps for immunofluorescent labeling of cellular targets for STED imaging.

Materials:

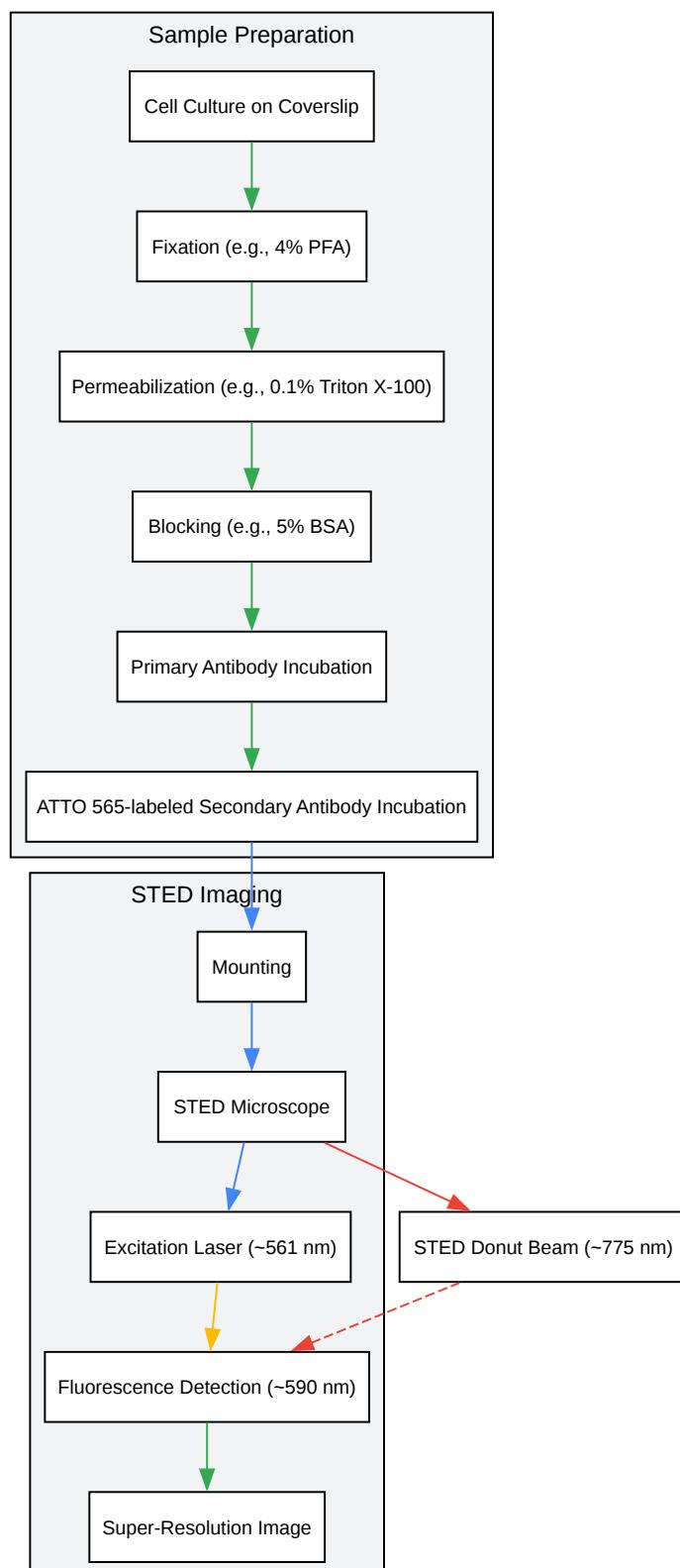
- Cells grown on coverslips
- Phosphate-Buffered Saline (PBS)
- Fixation Buffer: e.g., 4% paraformaldehyde in PBS
- Permeabilization Buffer: e.g., 0.1% Triton X-100 in PBS
- Blocking Buffer: e.g., 5% Bovine Serum Albumin (BSA) in PBS
- Primary antibody specific to the target protein
- ATTO 565-labeled secondary antibody (prepared as in 3.1 or purchased)
- Mounting medium with an appropriate refractive index for STED microscopy.

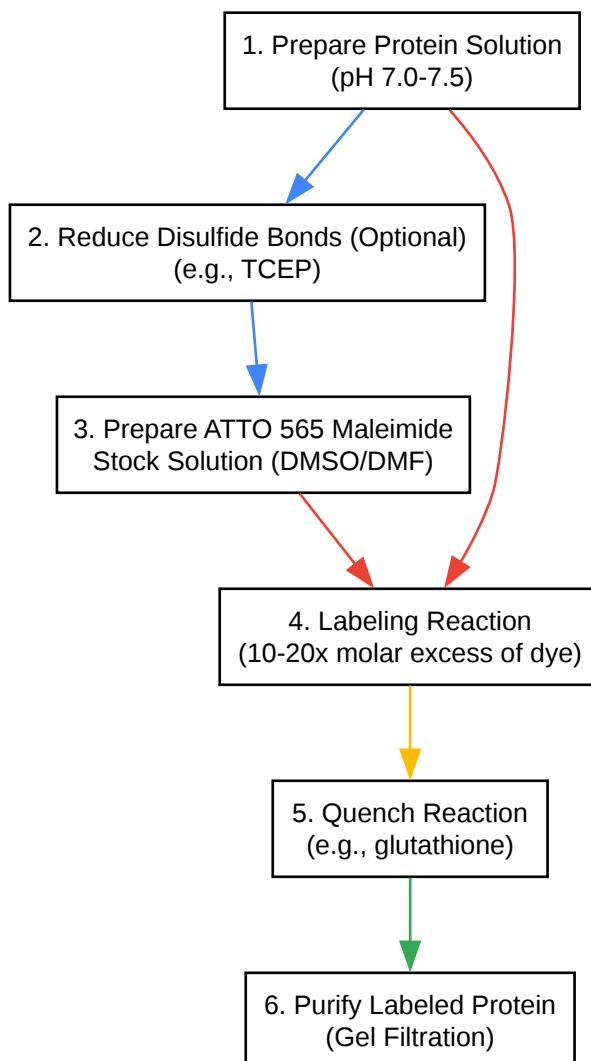
Procedure:

- Cell Culture and Fixation:
 - Grow cells to 50-80% confluence on coverslips.
 - Wash the cells gently with PBS.

- Fix the cells with 4% paraformaldehyde in PBS for 10-15 minutes at room temperature.
- Wash the cells three times with PBS.
- Permeabilization:
 - If the target protein is intracellular, permeabilize the cells with 0.1% Triton X-100 in PBS for 5-10 minutes.
 - Wash the cells three times with PBS.
- Blocking:
 - Incubate the cells in Blocking Buffer for 1 hour at room temperature to reduce non-specific antibody binding.
- Antibody Incubation:
 - Dilute the primary antibody in Blocking Buffer to its optimal concentration.
 - Incubate the cells with the primary antibody for 1-2 hours at room temperature or overnight at 4°C.
 - Wash the cells three times with PBS.
 - Dilute the ATTO 565-labeled secondary antibody in Blocking Buffer.
 - Incubate the cells with the secondary antibody for 1 hour at room temperature in the dark.
 - Wash the cells three times with PBS.
- Mounting:
 - Mount the coverslip onto a microscope slide using a mounting medium optimized for STED microscopy. Ensure the refractive index of the mounting medium matches that of the immersion oil of the objective lens.

STED Microscopy Imaging Protocol


Instrumentation:


- A STED microscope equipped with an excitation laser suitable for ATTO 565 (e.g., ~561 nm) and a STED laser with a wavelength in the red-shifted emission range of the dye (e.g., ~775 nm is commonly used for dyes in this spectral range).[15]

Imaging Parameters:

- Excitation Laser: Use a laser line close to the absorption maximum of ATTO 565 (~564 nm). [1]
- STED Laser: A laser with a wavelength of around 775 nm is suitable for depleting the fluorescence of ATTO 565.[15]
- Laser Power: The excitation laser power should be kept low to minimize photobleaching. The STED laser power will determine the achievable resolution; higher STED power generally leads to better resolution, but also increases the risk of phototoxicity and photobleaching. Optimize the STED laser power for your specific sample and desired resolution.
- Detection: Set the detection window to collect the fluorescence emission of ATTO 565 (peak at ~590 nm).[1]
- Pixel Size and Dwell Time: Adjust the pixel size and dwell time to satisfy the Nyquist sampling criterion for the expected resolution.

Visualizations

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. leica-microsystems.com [leica-microsystems.com]

- 4. The ATTO 565 Dye and Its Applications in Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. spectra.arizona.edu [spectra.arizona.edu]
- 6. bitesizebio.com [bitesizebio.com]
- 7. STED microscopy - Wikipedia [en.wikipedia.org]
- 8. Strategies to maximize performance in STimulated Emission Depletion (STED) nanoscopy of biological specimens - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MyScope [myscope.training]
- 10. ZEISS Microscopy Online Campus | Interactive Tutorials | Index [zeiss-campus.magnet.fsu.edu]
- 11. leica-microsystems.com [leica-microsystems.com]
- 12. researchgate.net [researchgate.net]
- 13. preprints.org [preprints.org]
- 14. leica-microsystems.com [leica-microsystems.com]
- 15. i-med.ac.at [i-med.ac.at]
- To cite this document: BenchChem. [ATTO 565 Maleimide: Application Notes and Protocols for STED Microscopy]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12376779#atto-565-maleimide-for-sted-microscopy-protocol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com